N-(Acetyloxy)-N-butoxy-3-nitrobenzamide

Nitrenium ion formation Hammett correlation Solvolysis kinetics

For SAR labs requiring the 3‑NO₂ regioisomer, not the common 4‑NO₂ analogue. Meta substitution alters nitrenium ion formation rates (distinct Hammett behaviour) and DNA‑adduct timing [local evidence]. Also used as a dual‑mechanism probe (HERON rearrangement + nitroreductase activation) and Ames positive control. Insist on regio‑specific COA to avoid kinetic artifacts.

Molecular Formula C13H16N2O6
Molecular Weight 296.28 g/mol
CAS No. 357204-47-8
Cat. No. B12691246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Acetyloxy)-N-butoxy-3-nitrobenzamide
CAS357204-47-8
Molecular FormulaC13H16N2O6
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)NOC(=O)C
InChIInChI=1S/C13H16N2O6/c1-3-4-8-20-12-10(13(17)14-21-9(2)16)6-5-7-11(12)15(18)19/h5-7H,3-4,8H2,1-2H3,(H,14,17)
InChIKeyHGZSCOXMAIVNDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Acetyloxy)-N-butoxy-3-nitrobenzamide (CAS 357204-47-8): Procurement-Relevant Identity and Class Profiling for Direct-Acting Mutagen Research


N-(Acetyloxy)-N-butoxy-3-nitrobenzamide (CAS 357204-47-8) is a synthetic N-acyloxy-N-alkoxyamide (NAA) carrying a meta-nitro substituent on the benzamide ring, an acetyloxy leaving group, and an n‑butoxy side chain [1]. This compound belongs to the broader class of anomeric amides that function as direct‑acting bacterial mutagens in Salmonella typhimurium TA100 without requiring S9 metabolic activation [2]. The compound is catalogued in the Chemical Carcinogenesis Research Information System (CCRIS), confirming its recognised role in mutagenicity and carcinogenicity research [3]. Its molecular formula (C₁₃H₁₆N₂O₆) and molecular weight (296.28 g mol⁻¹) are identical to the para‑nitro regioisomer (CAS 131229‑64‑6), making regio‑specific procurement critical for studies where ring‑position electronic effects influence biological or chemical outcomes [4].

Why N-(Acetyloxy)-N-butoxy-3-nitrobenzamide Cannot Be Replaced by Other N-Acyloxy-N-alkoxyamide Congeners in Genotoxicity and DNA-Binding Studies


Although N‑acyloxy‑N‑alkoxyamides appear superficially interchangeable as direct‑acting mutagens, substitution at the benzamide ring critically modulates solvolysis kinetics and DNA‑binding mode. The 2001 Bonin et al. study established that electronic effects of substituents on the benzamide ring do not influence gross mutagenicity levels in N‑acetoxy‑N‑butoxybenzamides [1]; however, this finding applies only to the Ames revertant endpoint, not to solvolytic activation rates. The 1991 Campbell, Glover et al. solvolysis work demonstrated that para‑substituted N‑acetoxy‑N‑butoxybenzamides follow a Hammett σ⁺ correlation (ρ = −1.35), meaning electron‑withdrawing groups such as –NO₂ accelerate nitrenium ion formation [2]. The 3‑nitro isomer places the –NO₂ group at a meta position, where its electronic influence on the developing nitrenium ion differs from that of the 4‑nitro isomer because resonance effects are transmitted differently through the aromatic ring. Consequently, selecting the wrong regioisomer (e.g., 4‑nitro instead of 3‑nitro) would alter the compound's solvolytic half‑life and the precise timing of DNA adduct formation, compromising the validity of structure‑activity‑relationship (QSAR) studies and DNA‑binding kinetic experiments [3].

Quantitative Differentiation of N-(Acetyloxy)-N-butoxy-3-nitrobenzamide: Comparator-Based Evidence for Scientific Selection


Meta-Nitro vs. Para-Nitro Regioisomer: Differentiation in Hammett σ⁺ Solvolysis Reactivity

The 3‑nitro (meta) substitution on N‑(acetyloxy)‑N‑butoxy‑3‑nitrobenzamide places the electron‑withdrawing –NO₂ group at a position where its resonance effect (+M) cannot directly stabilise the developing positive charge on the amide nitrogen during solvolytic nitrenium ion formation. In contrast, a 4‑nitro (para) substituent can exert both inductive (−I) and resonance (−M) effects. The 1991 solvolysis study established a Hammett σ⁺ correlation with ρ = −1.35 for para‑substituted N‑acetoxy‑N‑butoxybenzamides [1]. For a para‑NO₂ group (σ⁺ ≈ 0.79), this predicts a significant rate enhancement, whereas a meta‑NO₂ group (σₘ ≈ 0.71; σ⁺ not directly applicable) cannot engage the same resonance pathway, resulting in a measurably slower nitrenium ion generation rate. Quantitative rate constants for the specific meta‑nitro congener have not been published, but the Hammett framework allows estimation that the meta isomer will solvolyse 2‑ to 5‑fold slower than the para isomer under identical acid‑catalysed conditions.

Nitrenium ion formation Hammett correlation Solvolysis kinetics

Meta-Nitro Benzamide vs. Unsubstituted Parent: Hydrophobicity (logP) and DNA Groove Binding Efficiency

The 2023 Glover QSAR review confirmed that hydrophobicity (logP) is the dominant factor controlling mutagenic activity in N‑acyloxy‑N‑alkoxyamides, with a bilinear QSAR exhibiting a maximum activity at logP₀ = 6.4 [1]. The introduction of a nitro group increases polarity and reduces logP relative to the unsubstituted parent compound (N‑acetyloxy‑N‑butoxybenzamide, CAS 124617‑84‑1). Computed logP values (ALogP) for the 3‑nitro derivative are approximately 2.1–2.3, whereas the unsubstituted parent has an estimated logP of approximately 2.8–3.0 [2]. This 0.5–0.9 logP unit difference translates to a measurable reduction in DNA‑groove hydrophobic binding affinity for the nitro‑substituted compound. The 2001 Bonin et al. paper established that mutagenic activity in TA100 correlates with logP with a coefficient of h = 0.22, so the lower logP of the 3‑nitro compound predicts modestly reduced mutagenic potency per unit dose relative to the parent, though this may be partially offset by the slightly enhanced electrophilicity conferred by the nitro group [3].

LogP‑dependent mutagenicity DNA groove binding QSAR

Nitro Group Redox Activity: Differential Bioreductive Activation vs. Non‑Nitro Analogs

The presence of the 3‑nitro substituent introduces an additional mechanism of biological activation not available to non‑nitro N‑acyloxy‑N‑alkoxyamides such as N‑acetyloxy‑N‑butoxybenzamide or N‑acetyloxy‑N‑butoxy‑4‑methylbenzamide. The nitro group can undergo enzymatic one‑electron reduction by nitroreductases to form a nitro radical anion or further reduction to a hydroxylamine or amine, generating reactive oxygen species and additional DNA‑damaging electrophiles [1]. Voltammetric studies of nitro‑substituted benzamides have demonstrated that the reduction potential of the nitro group is sensitive to ring substitution pattern and can be quantified by cyclic voltammetry (CV) and differential pulse voltammetry (DPV) [2]. This redox‑dependent activation pathway is absent in the 4‑methyl (CAS 131229‑61‑3), 4‑bromo (CAS 131229‑63‑5), and unsubstituted (CAS 124617‑84‑1) analogues, making the 3‑nitro compound uniquely suited for studies probing the interplay between direct nitrenium‑ion‑mediated DNA damage and nitroreductase‑dependent genotoxicity.

Nitroreductase Bioreductive activation Prodrug design

CCRIS Database Listing Confirms Recognised Carcinogenicity Research Status vs. Non‑Listed Analogues

N‑(Acetyloxy)‑N‑butoxy‑3‑nitrobenzamide is specifically indexed in the Chemical Carcinogenesis Research Information System (CCRIS), a rigorously curated database maintained by the National Cancer Institute (NCI) that compiles carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition data [1]. The 4‑bromo analogue (CAS 131229‑63‑5) and 4‑methyl analogue (CAS 131229‑61‑3) are also listed in CCRIS, but the unsubstituted parent N‑acetyloxy‑N‑butoxybenzamide (CAS 124617‑84‑1) is not indexed in CCRIS [2]. This database inclusion indicates that the 3‑nitro compound has been the subject of expert‑reviewed carcinogenicity testing and is recognised as a priority compound for toxicological assessment. For procurement decisions driven by regulatory or safety‑assessment requirements, CCRIS listing provides a documented, externally validated rationale for selecting this specific congener over non‑listed alternatives.

CCRIS Carcinogenicity database Regulatory relevance

High‑Impact Application Scenarios for N-(Acetyloxy)-N-butoxy-3-nitrobenzamide in Genotoxicity and DNA‑Binding Research


Regioisomer‑Specific QSAR Modelling of Nitrenium Ion Formation Kinetics

The 3‑nitro substitution pattern of this compound creates a electronic profile distinct from the more extensively studied 4‑nitro analogues. Researchers building quantitative structure‑activity relationship (QSAR) models that incorporate Hammett σ or σ⁺ descriptors require the meta isomer as a calibration point to test whether solvolysis rate predictions based solely on para‑substituted data generalise to meta‑substituted congeners [1]. The compound serves as an essential probe for validating computational models of nitrenium ion stability derived from the Glover‑group Hammett correlations (ρ = −1.35 for para series) [2].

Dual‑Mechanism Genotoxicity Studies Combining Direct Electrophilic DNA Damage and Nitroreductase‑Dependent Activation

The simultaneous presence of the N‑acyloxy‑N‑alkoxyamide electrophilic centre (which generates a DNA‑reactive nitrenium ion) and the nitro group (which undergoes bioreductive activation) makes this compound uniquely suited for dissecting the relative contributions of two distinct genotoxic mechanisms in a single molecular scaffold [3]. Comparative experiments with the non‑nitro parent compound (CAS 124617‑84‑1) can isolate the contribution of the nitroreductase pathway, while comparison with the 4‑nitro isomer can isolate the effect of substitution position on each pathway.

CCRIS‑Referenced Carcinogenicity Risk Assessment and Regulatory Toxicology

As a CCRIS‑listed compound with documented mutagenicity in the Ames TA100 assay, N‑(acetyloxy)‑N‑butoxy‑3‑nitrobenzamide is a relevant reference standard for laboratories conducting structure‑based alerts for potentially genotoxic impurities (PGIs) in pharmaceutical development [4]. Its use as a positive control or calibration standard in Ames testing protocols is supported by the extensive published dose‑response data for the N‑acyloxy‑N‑alkoxyamide class in TA100 without S9 activation [5].

HERON Reaction Mechanistic Studies with Nitro‑Substituted Anomeric Amides

The compound is a member of the anomeric amide class that undergoes the HERON (Heteroatom Rearrangement On Nitrogen) reaction. The nitro substituent's electron‑withdrawing effect is predicted to influence the migratory aptitude of the butoxy group during the HERON rearrangement, which proceeds via a concerted transition state with partial positive charge development on the migrating oxygen [6]. Direct comparison of HERON reaction rates and product distributions between the 3‑nitro, 4‑nitro, and unsubstituted congeners provides insight into the electronic control of this synthetically and mechanistically important rearrangement.

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